Succinaldehyde
Overview
Description
Succinaldehyde, also known as succindialdehyde, is an organic compound with the formula (CH2CHO)2 . It is highly reactive and is usually handled as the hydrates or methanol-derived acetal . It is a precursor to tropinone .
Synthesis Analysis
Succinaldehyde can be generated by the oxidation of tetrahydrofuran with chlorine followed by hydrolysis of the chlorinated product . It can also be prepared by the hydroformylation of acrolein or the acetals thereof . It is widely used as an intermediate in the synthesis of useful organic products .Molecular Structure Analysis
The molecular formula of succinaldehyde is C4H6O2 . In aqueous solution, succinaldehyde quickly converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran .Chemical Reactions Analysis
Succinaldehyde is highly reactive and is rarely observed as the dialdehyde . It is used in the synthesis of tropane alkaloids such as tropanones and quinoxalines . It can also be used as a crosslinking agent for proteins .Physical And Chemical Properties Analysis
Succinaldehyde is a colorless liquid with a density of 1.064 g/cm3 . It has a boiling point of 58 °C at 9 mm Hg . It is soluble in water, alcohol, and ether .Scientific Research Applications
Polymerization : Succinaldehyde polymerizes with catalysts like boron trifluoride etherate or triethylaluminum/water system, primarily forming polyether containing the tetrahydrofuran ring as a recurring unit (Aso, Furuta, & Aito, 1965).
Organic Synthesis : It serves as an intermediate in organic syntheses, especially in the synthesis of optically active alkylpyridines from alkylsubstituted succinaldehyde monoacetals (Botteghi, Caccia, & Gladiali, 1976).
Chemical Transformation : Succinaldehyde, combined with tetracarbonylhydridoferrate, efficiently transforms an amino group into a pyrrolidine ring, which is useful in synthesizing a variety of N-alkyl-and N-arylpyrrolidines (Shim, Huh, & Park, 1986).
Wittig-Horner Reaction : In aqueous solutions, succinaldehyde reacts in the Wittig-Horner reaction to yield improved yields of cyclohexenols and cyclopentenols (Graff et al., 1986).
Hydration and Polymerization Studies : The hydration and polymerization behavior of succinaldehyde has been studied, revealing insights into its solubility and stability in different conditions (Hardy, Nicholls, & Rydon, 1972).
Lipid Peroxidation Analysis : Succinaldehyde is used in the analysis of lipid peroxidation, indicating how polyunsaturated fatty acids react with oxygen (Mlakar & Spiteller, 1997).
Aminocatalyzed Transformations : It acts as a substrate in organocatalytic domino reactions, important for synthesizing natural products and drug molecules (Kumar et al., 2015).
Histochemical Studies : Used as a fixative in morphological and enzyme histochemical studies with electron microscopes (Sabatini, Miller, & Barrnett, 1964).
Synthetic Method Development : Development of a method for the preparation of anhydrous succinaldehyde, useful in various chemical syntheses (Don, 2015).
Metabolic Engineering : Application in metabolic engineering, particularly in the production of succinic acid by engineered microorganisms (Ahn, Jang, & Lee, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMJKASWLYICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | succinaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Succinaldehyde | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021514 | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinaldehyde | |
CAS RN |
638-37-9 | |
Record name | Butanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succindialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |
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Record name | Butanedial | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SUCCINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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